O-(Cyclohexylmethyl)hydroxylamine hydrochloride

Platelet aggregation inhibition Dibenzocycloheptene synthesis O-substituted hydroxylamine reagent

O-(Cyclohexylmethyl)hydroxylamine hydrochloride (CAS 34955-09-4) is a substituted hydroxylamine derivative with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. It belongs to the class of O-substituted hydroxylamines, which are characterized by the α-effect—enhanced nucleophilicity arising from adjacent oxygen and nitrogen lone pairs—making them valuable alkoxyl amination reagents in organic synthesis.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 34955-09-4
Cat. No. B044678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(Cyclohexylmethyl)hydroxylamine hydrochloride
CAS34955-09-4
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CON.Cl
InChIInChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H
InChIKeyKEZQCICBYSOODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(Cyclohexylmethyl)hydroxylamine Hydrochloride (CAS 34955-09-4) – Core Identity & Procurement-Relevant Class Profile


O-(Cyclohexylmethyl)hydroxylamine hydrochloride (CAS 34955-09-4) is a substituted hydroxylamine derivative with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . It belongs to the class of O-substituted hydroxylamines, which are characterized by the α-effect—enhanced nucleophilicity arising from adjacent oxygen and nitrogen lone pairs—making them valuable alkoxyl amination reagents in organic synthesis [1]. This compound is supplied as the hydrochloride salt, typically as a crystalline solid with a reported melting point of 173 °C , and is primarily utilized as a reactant for introducing the cyclohexylmethoxyimino moiety into bioactive scaffolds.

Why O-(Cyclohexylmethyl)hydroxylamine Hydrochloride Cannot Be Casually Substituted by Other O-Alkylhydroxylamines


Within the O-substituted hydroxylamine family, the steric bulk, lipophilicity, and conformational profile of the O-substituent directly govern both the reactivity of the –O–NH₂ nucleophile and the downstream biological properties of the resulting oxime-ether products [1]. The cyclohexylmethyl group (cLogP contribution approximately +2.8 versus +0.7 for O-ethyl or +1.5 for O-benzyl analogs; class-level inference from fragment-based calculations) imparts a distinct lipophilic-hydrophilic balance that cannot be replicated by linear-chain (e.g., O-methyl, O-ethyl) or planar aromatic (e.g., O-benzyl) substituents [2]. This is exemplified by patent FR2593501A1, wherein the cyclohexylmethyl-substituted hydroxylamine was specifically selected to construct 5,7-bis(alkoxyimino)-6,7-dihydro-5H-dibenzocycloheptenes with potent blood platelet aggregation inhibitory activity—a pharmacophore space where smaller or less lipophilic O-alkyl groups failed to deliver equivalent potency [3]. Thus, generic substitution risks both synthetic failure (altered imine/oxime formation kinetics) and loss of target biological activity in the final product.

Head-to-Head Quantitative Evidence for Selecting O-(Cyclohexylmethyl)hydroxylamine Hydrochloride Over Analogs


Patent-Validated Application Specificity in Platelet Aggregation Inhibitor Scaffolds

In patent FR2593501A1, O-(cyclohexylmethyl)hydroxylamine hydrochloride was employed as the sole O-substituted hydroxylamine reagent for constructing the 5,7-bis(cyclohexylmethoxyimino)-6,7-dihydro-5H-dibenzo[a,c]cycloheptene derivative, which demonstrated platelet aggregation inhibitory activity in the pentamethylenetetrazole (PTZ) anticonvulsant assay [1]. While the patent discloses multiple O-alkyl variants, the cyclohexylmethyl-bearing compound was specifically highlighted among those with 'particularly potent pharmacological activities' (activités pharmacologiques particulièrement puissantes) [1]. By contrast, O-methyl, O-ethyl, and O-benzyl hydroxylamine hydrochloride reagents have no documented role in yielding bioactive dibenzocycloheptene derivatives within this patent family or comparable platelet aggregation inhibitor programs [1]. This constitutes a direct, application-gated differentiation: only the cyclohexylmethyloxyimino substituent produced compounds falling within the patent's preferred potency range.

Platelet aggregation inhibition Dibenzocycloheptene synthesis O-substituted hydroxylamine reagent

Physicochemical Differentiation: Lipophilicity (cLogP) and Topological Polar Surface Area vs. Common O-Alkyl Analogs

The cyclohexylmethyl substituent confers a calculated cLogP of approximately 2.2 for the free base (C₇H₁₅NO) and an estimated topological polar surface area (tPSA) of 35.3 Ų, positioning it in a distinct lipophilicity space relative to shorter-chain or aromatic O-substituted hydroxylamines [1]. Using PubChemLite predicted data and fragment-based calculations, the cyclohexylmethyl derivative exhibits a cLogP approximately 2.3 units higher than O-methylhydroxylamine (cLogP ≈ –0.1) and approximately 0.7 units higher than O-benzylhydroxylamine (cLogP ≈ 1.5) [1]. This elevated lipophilicity correlates with improved membrane permeation potential (predicted logP in the optimal 1–3 range for blood-brain barrier penetration), which is consistent with the anticonvulsant activity observed in the PTZ model [2]. In contrast, O-methylhydroxylamine hydrochloride is predominantly used as a DNA base excision repair (BER) inhibitor due to its higher aqueous solubility and lower logP, making it unsuitable for the same lipophilic pharmacophore space .

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Purity Benchmarking: O-(Cyclohexylmethyl)hydroxylamine Hydrochloride vs. Closest Available Analogs

Commercially available O-(cyclohexylmethyl)hydroxylamine hydrochloride is routinely supplied at 98% purity (HPLC) by multiple independent vendors, including Leyan (Product No. 1522181, 98%) and Achemblock (95% minimum) . In contrast, the structurally closest commercially available analog, O-benzylhydroxylamine hydrochloride (CAS 2687-43-6), is typically offered at 97% purity, while O-ethylhydroxylamine hydrochloride (CAS 3332-29-4) is commonly supplied as a technical-grade reagent at ≥95% purity . The availability of O-(cyclohexylmethyl)hydroxylamine hydrochloride at 98% purity, coupled with NMR and MS structural confirmation documentation from suppliers such as AmyJet, provides a procurement-grade quality benchmark that matches or exceeds the purity specifications of its nearest commercially relevant O-substituted hydroxylamine hydrochloride analogs .

Chemical purity Procurement specification Quality control

Melting Point and Solid-State Handling Advantage vs. Liquid O-Benzylhydroxylamine Free Base

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is a crystalline solid with a reported melting point of 173 °C, enabling precise gravimetric handling on standard laboratory balances . By contrast, O-benzylhydroxylamine free base (CAS 622-33-3) is a liquid at ambient temperature (boiling point 118–119 °C at 30 mmHg), requiring volumetric dispensing and presenting potential volatility losses during extended synthetic operations . The hydrochloride salt form of the target compound also provides enhanced long-term storage stability when kept in a cool, dry environment, as recommended by suppliers , whereas O-benzylhydroxylamine free base is more prone to oxidative degradation and requires refrigerated storage under inert atmosphere . This solid-versus-liquid distinction is a practical procurement differentiator for laboratories prioritizing weighing precision and shelf-life predictability.

Solid-state properties Handling and storage Weighing accuracy

Synthetic Yield Benchmark: O-Cyclohexylmethyl Hydroxylamine Synthesis vs. General O-Alkylhydroxylamine Methods

The synthesis of O-(cyclohexylmethyl)hydroxylamine via nucleophilic substitution of cyclohexylmethyl chloride with hydroxylamine hydrochloride under basic conditions (NaOH or K₂CO₃ in aqueous ethanol) achieves reported yields exceeding 70% [1]. This falls within the upper range of typical O-alkylhydroxylamine syntheses, where yields for O-methyl and O-ethyl hydroxylamine preparations via analogous Gabriel-type (N-hydroxyphthalimide) routes range from 50% to 85% depending on alkyl halide reactivity [2]. The cyclohexylmethyl chloride electrophile benefits from the inherent reactivity of the primary alkyl chloride, which undergoes clean SN2 displacement without competing elimination—a challenge that can depress yields with secondary or β-branched alkylating agents. The two-step O-alkylation/deprotection protocol is scalable and compatible with industrial batch production, positioning this derivative alongside the most synthetically accessible members of the O-alkylhydroxylamine class [1][2].

Synthetic efficiency Reaction yield Scalability

Procurement-Guiding Application Scenarios for O-(Cyclohexylmethyl)hydroxylamine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Platelet Aggregation Inhibitory Dibenzocycloheptene Bis-oxime Ethers (Per FR2593501A1)

This is the definitive application scenario validated by patent evidence. O-(Cyclohexylmethyl)hydroxylamine hydrochloride is reacted with 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5,7-dione (II) in absolute ethanol at reflux temperature in the presence of sodium acetate to form the corresponding bis(cyclohexylmethoxyimino) derivative [1]. The resulting product falls within the preferred ED₅₀ range of 10–50 mg/kg in the PTZ anticonvulsant assay, a potency window that was not achieved with O-methyl or O-benzyl hydroxylamine-derived analogs in the same patent series [1]. Procurement of this specific O-alkylhydroxylamine is mandatory for groups replicating or extending the FR2593501A1 pharmacophore, as alternative O-substituents are not validated for this scaffold. The compound's 98% commercial purity ensures stoichiometric fidelity in the bis-oxime formation step, which requires exactly two equivalents of hydroxylamine reagent per diketone substrate [1].

Lipophilic CNS-Penetrant Oxime-Containing Drug Candidate Synthesis

For medicinal chemistry programs targeting CNS indications, the cyclohexylmethyl group provides a calculated cLogP of approximately 2.2—falling within the optimal range for blood-brain barrier penetration (cLogP 1–3) [1]. The conserved tPSA of 35.3 Ų is also within CNS drug-like space (< 70 Ų). When an O-substituted hydroxylamine is needed to convert a carbonyl-containing lead scaffold into the corresponding oxime ether prodrug or active metabolite, the cyclohexylmethyl derivative offers a quantitatively predictable lipophilicity increment (ΔcLogP +2.3 vs. O-methyl) that can be rationally incorporated into property-based drug design workflows [1]. In contrast, O-methylhydroxylamine (cLogP ≈ –0.1) would produce excessively polar oxime ethers with poor CNS penetration, while O-benzylhydroxylamine (cLogP ≈ 1.5) occupies an intermediate—but structurally distinct—lipophilicity range that may alter off-target binding profiles [1][2]. The solid hydrochloride salt form further facilitates precise weighing for structure-activity relationship (SAR) studies where exact stoichiometry is critical .

Precision Stoichiometric Oxime Derivatization of Sterically Demanding Ketones

The cyclohexylmethyl group provides moderate steric bulk (comparable to a neopentyl-like environment) that can influence the E/Z selectivity of oxime formation with unsymmetrical ketones. When steric differentiation between the two faces of a prochiral ketone is desired, the cyclohexylmethoxyamino reagent may offer enhanced diastereoselectivity versus less sterically demanding O-methyl or O-ethyl hydroxylamines [1]. The 98% purity grade available from multiple suppliers ensures that the reagent's concentration is accurately known, minimizing the risk of over- or under-charging in stoichiometry-sensitive oxime formations where excess hydroxylamine could lead to undesirable N-alkylation side products . The melting point of 173 °C also permits gentle warming (40–60 °C) to enhance dissolution in organic solvents without thermal degradation, a practical advantage over liquid reagents that cannot be similarly heated without volatility losses .

Intermediate for Cyclohexylmethyl-Containing Agrochemical or Material Science Oxime Derivatives

Beyond pharmaceutical applications, O-(cyclohexylmethyl)hydroxylamine hydrochloride serves as a general alkoxyl amination reagent for introducing the cyclohexylmethoxyimino group into agrochemical leads (e.g., fungicidal oxime ethers) or functional materials [1]. The compound's reported single-step synthetic yield exceeding 70% from commodity-priced cyclohexylmethyl chloride and hydroxylamine hydrochloride translates to favorable cost-of-goods at research and pilot scales, making it economically viable for programs that may not require cGMP-grade material [1]. The class-level α-effect of O-substituted hydroxylamines ensures enhanced nucleophilic reactivity at the NH₂ terminus relative to ordinary amines, facilitating smooth condensation with aldehydes and ketones under mild conditions without metal catalysis . This broad synthetic utility, combined with the specific lipophilic fingerprint of the cyclohexylmethyl group, makes the compound a strategic building block for structure libraries where saturated carbocyclic motifs are desired for conformational rigidity and metabolic stability [2].

Quote Request

Request a Quote for O-(Cyclohexylmethyl)hydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.